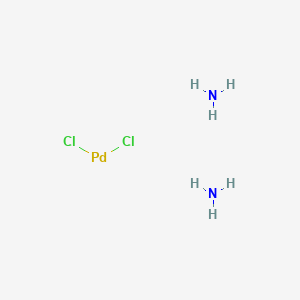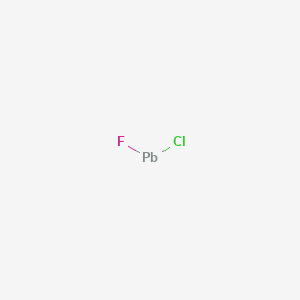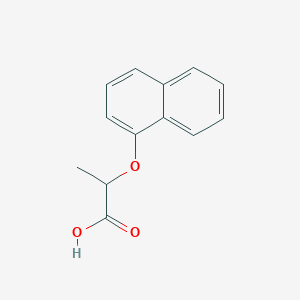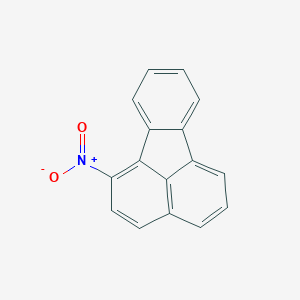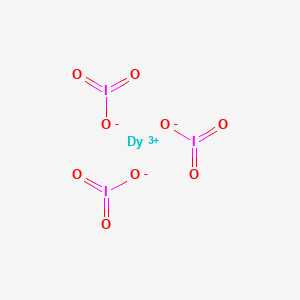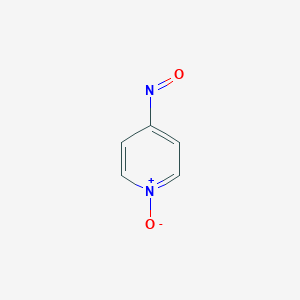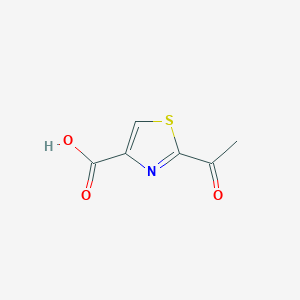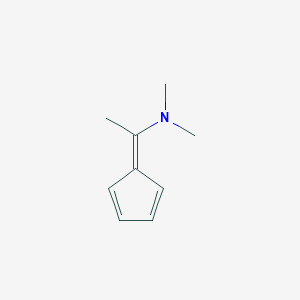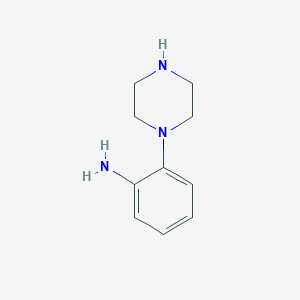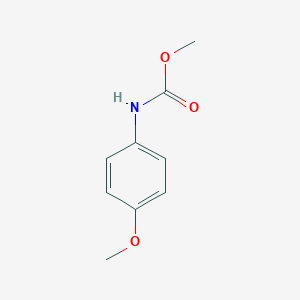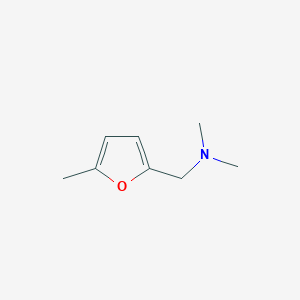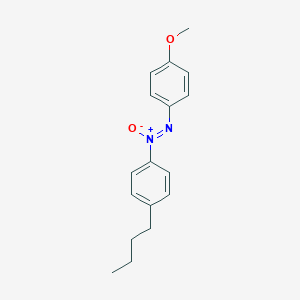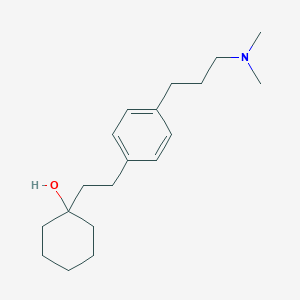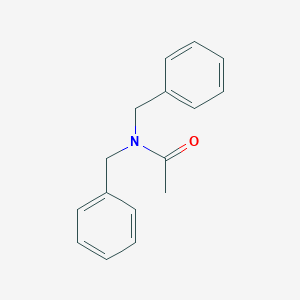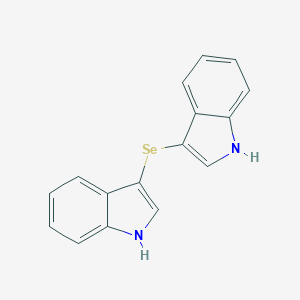
3-(1H-indol-3-ylselanyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-indol-3-ylselanyl)-1H-indole is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in scientific research, and its synthesis method and mechanism of action have been extensively studied.
Mecanismo De Acción
The mechanism of action of 3-(1H-indol-3-ylselanyl)-1H-indole is not fully understood. However, studies have shown that it induces cell death in cancer cells through the activation of apoptotic pathways. It has also been shown to inhibit the activity of enzymes involved in the progression of neurodegenerative diseases.
Efectos Bioquímicos Y Fisiológicos
Studies have demonstrated that 3-(1H-indol-3-ylselanyl)-1H-indole has significant biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to their death. It has also been shown to inhibit the activity of enzymes involved in the progression of neurodegenerative diseases, leading to a reduction in the accumulation of toxic proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(1H-indol-3-ylselanyl)-1H-indole for lab experiments is its ability to induce cell death in cancer cells. This makes it a promising compound for the development of anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on 3-(1H-indol-3-ylselanyl)-1H-indole. One area of research is the optimization of its synthesis method to improve the yield and purity of the compound. Another area of research is the investigation of its potential applications in the treatment of other diseases, such as infectious diseases and autoimmune disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects.
Métodos De Síntesis
The synthesis of 3-(1H-indol-3-ylselanyl)-1H-indole involves several steps, including the preparation of 3-bromo-1H-indole and the reaction with sodium selenide to form 3-(1H-indol-3-ylselanyl)-1H-indole. This method has been optimized by various researchers to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
3-(1H-indol-3-ylselanyl)-1H-indole has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as an anticancer agent, with studies demonstrating its ability to induce cell death in cancer cells. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
14293-12-0 |
|---|---|
Nombre del producto |
3-(1H-indol-3-ylselanyl)-1H-indole |
Fórmula molecular |
C16H12N2Se |
Peso molecular |
311.3 g/mol |
Nombre IUPAC |
3-(1H-indol-3-ylselanyl)-1H-indole |
InChI |
InChI=1S/C16H12N2Se/c1-3-7-13-11(5-1)15(9-17-13)19-16-10-18-14-8-4-2-6-12(14)16/h1-10,17-18H |
Clave InChI |
ZREVWSHPBCYLQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)[Se]C3=CNC4=CC=CC=C43 |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)[Se]C3=CNC4=CC=CC=C43 |
Sinónimos |
3,3'-Selenobis(1H-indole) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



